molecular formula C7H10IN B14590810 7-Iodohept-5-enenitrile CAS No. 61546-44-9

7-Iodohept-5-enenitrile

Cat. No.: B14590810
CAS No.: 61546-44-9
M. Wt: 235.07 g/mol
InChI Key: UDWMIDJMCQRERE-UHFFFAOYSA-N
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Description

7-Iodohept-5-enenitrile is an organic compound characterized by the presence of an iodine atom attached to a heptene chain with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodohept-5-enenitrile typically involves the iodination of hept-5-enenitrile. One common method includes the reaction of hept-5-enenitrile with iodine in the presence of a suitable catalyst or under specific conditions to achieve the desired iodinated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Iodohept-5-enenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Iodohept-5-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Iodohept-5-enenitrile involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic reactions, while the nitrile group can engage in nucleophilic interactions. These properties make it a versatile compound in various chemical transformations and biological applications .

Comparison with Similar Compounds

Uniqueness: 7-Iodohept-5-enenitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .

Properties

CAS No.

61546-44-9

Molecular Formula

C7H10IN

Molecular Weight

235.07 g/mol

IUPAC Name

7-iodohept-5-enenitrile

InChI

InChI=1S/C7H10IN/c8-6-4-2-1-3-5-7-9/h2,4H,1,3,5-6H2

InChI Key

UDWMIDJMCQRERE-UHFFFAOYSA-N

Canonical SMILES

C(CC=CCI)CC#N

Origin of Product

United States

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